1-bromo-2-chloro-4-iodo-5-nitrobenzene
Description
Significance of Polysubstituted Aromatic Systems in Advanced Organic Chemistry
Polysubstituted aromatic systems are of immense importance in modern chemistry. They form the core structures of a vast array of functional molecules, including pharmaceuticals, agrochemicals, polymers, dyes, and materials for electronics. nih.govnih.gov The specific nature, number, and position of the substituents on the aromatic ring dictate the molecule's steric, electronic, and lipophilic properties, which in turn determine its chemical reactivity and biological activity. For instance, polyhalogenated nitroaromatic compounds are often used as versatile intermediates or building blocks in the synthesis of more complex target molecules. researchgate.netuts.edu.au The nitro group can be readily reduced to an amine, providing a reactive handle for further functionalization, while the halogen atoms can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Challenges in the Synthesis and Regiocontrol of Complex Halogenated Nitrobenzenes
The synthesis of a specific polysubstituted benzene (B151609), such as 1-bromo-2-chloro-4-iodo-5-nitrobenzene, is a significant challenge that highlights the issue of regiocontrol. Regiocontrol refers to the ability to direct incoming chemical groups to a specific position on the aromatic ring. This is governed by the electronic effects of the substituents already present. wikipedia.org
Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org In the case of this compound, all four substituents are deactivating, meaning they make the benzene ring less reactive toward further electrophilic substitution than benzene itself. libretexts.org
The directing effects of these groups are as follows:
Halogens (Bromo, Chloro, Iodo): These groups are deactivating due to their inductive electron-withdrawing effect. However, they possess lone pairs of electrons that can be donated into the ring through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org
Nitro Group (-NO₂): This is a strongly deactivating group through both inductive and resonance effects. It strongly withdraws electron density from the ring, making substitution difficult, and directs incoming non-halogen groups to the meta position. libretexts.org
Synthesizing a molecule with a specific substitution pattern like this compound requires a carefully planned multi-step sequence. The chemist must consider the directing effects at each stage to ensure the correct isomer is formed. khanacademy.org The competing directing effects of the various groups and the potential for steric hindrance—where the sheer size of existing groups blocks access to adjacent positions—add further layers of complexity to achieving the desired regiochemistry. researchgate.net
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Reactivity Effect | Directing Effect |
|---|---|---|
| -Br (Bromo) | Deactivating | Ortho, Para |
| -Cl (Chloro) | Deactivating | Ortho, Para |
| -I (Iodo) | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Strongly Deactivating | Meta |
Overview of Research Paradigms Applicable to this compound
Investigating a complex molecule like this compound involves several key research paradigms:
Retrosynthetic Analysis: This is a foundational strategy in planning the synthesis of complex molecules. khanacademy.org A chemist will start with the target molecule and work backward, step-by-step, breaking it down into simpler, commercially available starting materials. This approach helps to identify a viable forward-synthesis route and anticipate potential challenges in regioselectivity.
Multi-step Synthesis: The construction of such a molecule is not achievable in a single step. It requires a sequence of reactions, such as nitration, halogenation, and potentially diazotization followed by Sandmeyer-type reactions (a common method for introducing iodine onto an aromatic ring). youtube.com The order of these reactions is critical to success. khanacademy.org For example, introducing the strongly deactivating nitro group too early could make subsequent reactions, like Friedel-Crafts, prohibitively slow. khanacademy.org
Spectroscopic Characterization: Once synthesized, the precise structure of the compound must be unequivocally confirmed. A suite of spectroscopic techniques is employed for this purpose. fiveable.me
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing chemists to map out the connectivity and substitution pattern of the molecule. pressbooks.pub Aromatic protons typically have characteristic chemical shifts between 6.5 and 8.0 ppm. openstax.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Characteristic absorptions for the C-NO₂ bond and patterns in the 690-900 cm⁻¹ region indicative of the substitution pattern would be expected. openstax.orglibretexts.org
Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound and offers clues about its structure through analysis of its fragmentation patterns. fiveable.me
Scope and Objectives of Academic Investigations into this compound
Academic research focused on this compound would likely pursue several key objectives:
Development of Novel Synthetic Methodologies: A primary goal would be to devise an efficient, high-yield, and regioselective synthesis for this and related tetrasubstituted benzenes. researchgate.netrsc.org This could involve exploring new catalysts or reaction conditions to control the placement of the four different substituents.
Investigation of Differential Reactivity: The molecule possesses three different carbon-halogen bonds (C-I, C-Br, and C-Cl). In many catalytic reactions, particularly transition-metal-catalyzed cross-coupling reactions, these bonds exhibit different reactivities. Typically, the C-I bond is the most reactive, followed by C-Br, and then C-Cl. Research could explore the selective functionalization of one halogen site while leaving the others intact, further enhancing the molecule's utility as a synthetic building block.
Application as a Synthetic Building Block: The ultimate objective is often to use such a highly functionalized compound as a scaffold to build larger, more complex molecules with potential applications in materials science or medicinal chemistry. researchgate.net Its rigid aromatic core and multiple points for further reaction make it a potentially valuable intermediate in the synthesis of novel compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4-iodo-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAASTNUYSNSGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reaction Mechanism Studies on 1 Bromo 2 Chloro 4 Iodo 5 Nitrobenzene Reactivity
Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr) on 1-Bromo-2-chloro-4-iodo-5-nitrobenzene
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated nitroaromatic compounds. wikipedia.orgbyjus.com This mechanism typically proceeds via an addition-elimination sequence, which is distinct from the SN1 and SN2 mechanisms observed in aliphatic systems. wikipedia.orgbyjus.com
The initial and often rate-determining step in the SNAr mechanism is the nucleophilic attack on an electron-deficient carbon atom of the aromatic ring. wikipedia.orglibretexts.org This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex or a σ-adduct. wikipedia.orglibretexts.orgresearchgate.net The stability of this intermediate is crucial for the reaction to proceed.
In the case of this compound, the nucleophile can attack at any of the carbon atoms bearing a halogen. The resulting Meisenheimer complex is stabilized by the delocalization of the negative charge across the aromatic system and, most importantly, onto the electron-withdrawing nitro group. wikipedia.orgyoutube.com The presence of a halogen atom meta or para to the nitro group can further enhance the stability of the Meisenheimer adduct. researchgate.net
The formation of these σ-adducts can be influenced by the nature of the nucleophile and the solvent. nih.gov In some cases, these intermediates can be sufficiently stable to be observed or even isolated. libretexts.org The stability of the anionic σ-adducts is attributed to the highly electrophilic nature of the carbon centers and the symmetric delocalization of charge by the electron-withdrawing nitro group. researchgate.net
The presence of a strong electron-withdrawing group, such as a nitro group, is a prerequisite for the SNAr mechanism to occur efficiently. wikipedia.orgbyjus.comchemistrysteps.com The nitro group activates the aromatic ring towards nucleophilic attack by making it more electron-deficient. wikipedia.orgbyjus.comchemistrysteps.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. wikipedia.orgchemistrysteps.comlibretexts.org
In this compound, the nitro group is ortho to the iodine atom and meta to the bromine and chlorine atoms. This positioning significantly activates the carbon atom attached to the iodine for nucleophilic attack. The multiple halogen substituents also contribute to the activation of the ring through their inductive electron-withdrawing effects, further increasing the electrophilicity of the ring carbons. nih.gov
A notable feature of SNAr reactions is the unusual order of halogen leaving group ability, which is the reverse of that observed in SN1 and SN2 reactions. wikipedia.orgchemistrysteps.comstackexchange.com The typical trend for SNAr is F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. wikipedia.orgstackexchange.com The high electronegativity of fluorine strongly withdraws electron density from the attached carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
The reaction's progress can be understood through the lens of kinetic versus thermodynamic control. youtube.comlibretexts.orgstackexchange.comlibretexts.orgyoutube.com
Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest. youtube.comlibretexts.org In SNAr, this would favor the displacement of the halogen that most effectively activates the ring for nucleophilic attack (i.e., fluorine).
Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to an equilibrium mixture of products. libretexts.orgstackexchange.com Under these conditions, the most thermodynamically stable product will predominate. youtube.comlibretexts.org
The relative rates of substitution for different halogens are influenced by a combination of factors including polarizability, solvation effects, and the polarity of the carbon-halogen bond. nih.gov
In addition to the classical SNAr reaction where a halogen is displaced (SNAr-X), a competing pathway involving the substitution of a hydrogen atom (SNAr-H) can also occur. nih.govresearchgate.netresearchgate.net Experimental and computational studies have shown that the formation of σ-adducts by nucleophilic attack at positions occupied by hydrogen can be a faster process than attack at positions bearing a halogen. nih.govresearchgate.net
Whether the final product is a result of SNAr-X or SNAr-H depends on the subsequent transformation of the initially formed σ-adducts. nih.govresearchgate.net If the conditions are favorable for the further transformation of the σH-adduct, then the substitution of hydrogen can be the dominant process, even in the presence of good leaving groups like halogens. researchgate.net In the case of fluoronitrobenzenes, both σH- and σF-adducts can be intermediate products, and the relative rates of substitution depend on the specific reaction conditions. nih.gov
Regioselectivity and Chemoselectivity in Functionalization Reactions
The presence of multiple distinct substituents on the benzene (B151609) ring of this compound leads to important considerations of regioselectivity and chemoselectivity in its functionalization reactions.
The directing effects of the substituents on the aromatic ring are a combination of steric and electronic factors.
Electronic Effects: The powerful electron-withdrawing nitro group strongly directs nucleophilic attack to the ortho and para positions relative to itself. libretexts.org In this compound, this would favor attack at the positions bearing the iodine and bromine atoms. The inductive electron-withdrawing effect of the halogens also contributes to the activation of the ring. nih.gov
Steric Effects: The size of the halogen atoms and the incoming nucleophile can also play a significant role in determining the site of attack. researchgate.netrsc.orgresearchgate.net Increased steric hindrance around a potential reaction site can retard the rate of nucleophilic attack. researchgate.netrsc.org For instance, a bulky nucleophile might preferentially attack the less sterically hindered position.
The interplay of these steric and electronic effects will ultimately determine the regiochemical outcome of a given reaction. For example, while the nitro group activates both the iodo- and bromo- positions, the relative rates of substitution will be influenced by the leaving group ability of the halogens and any steric hindrance present.
Rationalizing Positional Selectivity in Metalation and Cross-Coupling Reactions
The presence of three different halogen atoms (iodine, bromine, and chlorine) and a potent electron-withdrawing nitro group on the benzene ring of this compound makes the prediction of positional selectivity in metalation and cross-coupling reactions a nuanced challenge. The outcome of these reactions is dictated by a combination of electronic and steric factors, as well as the specific reaction conditions employed.
In palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to one of the carbon-halogen bonds. The general order of reactivity for halogens in this step is C-I > C-Br > C-Cl, which is inversely related to their bond dissociation energies. nih.gov Therefore, in a competitive scenario, the C-I bond is the most likely to undergo oxidative addition first.
The electronic environment of each halogen-bearing carbon atom also plays a crucial role. The strong electron-withdrawing nitro group at the C5 position significantly influences the electron density around the ring. This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the iodine atom is para to the nitro group, while the chlorine atom is ortho. This positioning makes the carbon atoms attached to the iodine and chlorine more electrophilic and thus more susceptible to oxidative addition. nih.gov
Following the initial reaction at the iodine site, subsequent cross-coupling reactions would target the C1-Br and C2-Cl bonds. Between these two, the C-Br bond is more reactive than the C-Cl bond. nih.gov Therefore, a stepwise cross-coupling strategy would likely see the sequential functionalization at the iodo, bromo, and finally the chloro positions.
Below is an interactive data table summarizing the predicted positional selectivity in cross-coupling reactions for this compound.
| Position | Halogen | Predicted Reactivity Order | Rationale |
| C4 | Iodine | 1 (Most Reactive) | Lowest C-X bond dissociation energy; Activated by para-nitro group. |
| C1 | Bromine | 2 | Intermediate C-X bond dissociation energy. |
| C2 | Chlorine | 3 (Least Reactive) | Highest C-X bond dissociation energy; Activated by ortho-nitro group. |
Electron Transfer Pathways in Reactivity
The nitro group in this compound is a key player in defining the electron transfer pathways during its reactions, particularly in nucleophilic aromatic substitution (SNA_r). The presence of a strong electron-withdrawing group is a prerequisite for this type of reaction on an aromatic ring. libretexts.orgwikipedia.orglibretexts.org
The accepted mechanism for SNA_r reactions is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The nitro group is exceptionally effective at stabilizing this negative charge, especially when it is positioned ortho or para to the site of nucleophilic attack. libretexts.orgwikipedia.org
In this compound, the nitro group is ortho to the chlorine atom and para to the iodine atom. This positioning allows for the effective delocalization of the negative charge of the Meisenheimer complex formed upon nucleophilic attack at either the C2 or C4 positions. However, considering the leaving group ability (I > Br > Cl), a nucleophilic attack is most likely to occur at the carbon bearing the iodine. The subsequent loss of the iodide ion restores the aromaticity of the ring.
Theoretical studies on nitroaromatic compounds have utilized aromaticity, nucleophilicity, and electrophilicity indices to describe the addition of a nucleophile to the ring. mdpi.com These studies confirm that the addition of the nucleophile is generally the rate-limiting step and is highly dependent on the electrophilicity of the carbon atom being attacked. mdpi.com The electron-withdrawing effect of the halogens and the nitro group enhances the electrophilicity of the substituted carbon atoms, facilitating the initial nucleophilic attack.
While the classical two-step mechanism is widely accepted, concerted nucleophilic aromatic substitution (cSNA_r) mechanisms have also been proposed, particularly for systems where the traditional pathway is less favorable. nih.gov However, for a highly activated system like this compound, the stepwise pathway involving a distinct Meisenheimer intermediate is the most probable electron transfer pathway.
Transition State Analysis of Key Reaction Steps
The analysis of transition states provides profound insights into the kinetics and selectivity of chemical reactions. For the reactions of this compound, computational chemistry offers a powerful tool to elucidate the structures and energies of these fleeting intermediates. escholarship.orgchemrxiv.orgchemrxiv.org
In the context of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the transition state for the oxidative addition step is of paramount importance. DFT calculations on similar systems, such as the reaction of bromobenzene with a palladium catalyst, show a transition state where the C-Br bond is elongated and partially broken, while the new Pd-C and Pd-Br bonds are beginning to form. nih.gov For this compound, the transition state for oxidative addition at the C-I bond would exhibit similar characteristics, with the C-I bond significantly stretched and interacting with the palladium center. The activation energy for this step is expected to be the lowest among the three halogens due to the weaker C-I bond. nih.gov
The subsequent steps of transmetalation and reductive elimination also proceed through distinct transition states. The transmetalation step, where the organic group is transferred from the organometallic reagent (e.g., an organoboron compound in a Suzuki reaction) to the palladium center, often involves a cyclic transition state. The final reductive elimination step, which forms the new C-C bond and regenerates the palladium(0) catalyst, also has a characteristic transition state where the two organic fragments are brought into close proximity on the palladium center before the new bond is formed.
For nucleophilic aromatic substitution, the transition state for the formation of the Meisenheimer complex is the key to understanding the reaction rate. This transition state involves the approach of the nucleophile to the aromatic ring and the beginning of the C-Nu bond formation, with a concomitant disruption of the aromatic pi-system. The energy of this transition state is significantly lowered by the presence of the electron-withdrawing nitro group, which helps to stabilize the developing negative charge.
The following table provides a conceptual overview of the key features of the transition states for the primary reaction pathways of this compound.
| Reaction Step | Key Features of the Transition State |
| Oxidative Addition (Cross-Coupling) | Elongated C-I bond; incipient Pd-C and Pd-I bonds; geometry around Pd changes. |
| Transmetalation (Suzuki Coupling) | Often a cyclic arrangement involving Pd, the aryl group, the incoming boronate complex, and a base. |
| Reductive Elimination (Cross-Coupling) | Two organic groups in close proximity on the Pd center; C-C bond formation is initiated. |
| Nucleophilic Addition (SNA_r) | Approach of the nucleophile to the C-X carbon; partial C-Nu bond formation; disruption of aromaticity; developing negative charge stabilized by the nitro group. |
Sophisticated Spectroscopic and Structural Elucidation of 1 Bromo 2 Chloro 4 Iodo 5 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Assignment
NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of a molecule. For 1-bromo-2-chloro-4-iodo-5-nitrobenzene, with its highly substituted aromatic ring, NMR provides unambiguous evidence for the specific substitution pattern.
The ¹H NMR spectrum of this compound is expected to be relatively simple in its signal count but informative in its chemical shifts and splitting patterns. The molecule possesses two protons on the aromatic ring, located at the C-3 and C-6 positions.
Chemical Shifts : The aromatic region of a ¹H NMR spectrum typically appears between 6.5 and 8.0 ppm. libretexts.org The precise chemical shifts of H-3 and H-6 are influenced by the electronic effects of the surrounding substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding (a downfield shift to higher ppm values) of protons ortho and para to it. stackexchange.com Halogens also exert a deshielding effect. H-6 is ortho to the strongly withdrawing nitro group, and H-3 is ortho to the chloro substituent and para to the nitro group. Consequently, both protons are expected to be shifted downfield. The proton at C-6, being ortho to the nitro group, is anticipated to be the most deshielded proton in the molecule. chegg.com
Splitting Patterns : The two protons, H-3 and H-6, are separated by three bonds (meta-relationship). This results in a spin-spin coupling, which will split each proton signal into a doublet. The coupling constant for meta-protons (⁴JHH) is typically small, in the range of 2-3 Hz. chegg.com Therefore, the spectrum is predicted to show two distinct doublets in the aromatic region, each with a small coupling constant.
Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on additive models and data from similar halonitrobenzene compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.8 - 8.0 | Doublet (d) | ~2-3 |
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, one for each unique carbon atom in the benzene (B151609) ring. libretexts.org The chemical shifts of these carbons are highly dependent on the attached substituent.
Substituent Effects : The chemical shifts can be predicted by considering the additive effects of each substituent on the base value of benzene (128.5 ppm).
Nitro Group (-NO₂) : Strongly deshields the ipso-carbon (the carbon it is attached to) and the para-carbon, with a smaller effect on the ortho- and meta-carbons. tandfonline.com
Halogens (-Br, -Cl, -I) : The effect of halogens is more complex. They are electronegative, which suggests a deshielding effect. However, they also exhibit a "heavy atom effect," particularly iodine and bromine, which induces an upfield (shielding) shift on the ipso-carbon. rsc.org
Signal Assignment :
C-5 (ipso to -NO₂) : Expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. researchgate.net
C-1, C-2, C-4 (ipso to halogens) : Their chemical shifts will be a balance of electronegativity and heavy atom effects. C-4 (attached to iodine) is likely the most upfield of the halogen-bearing carbons.
C-3 and C-6 (proton-bearing carbons) : These carbons will be influenced by all adjacent and para substituents, generally appearing in the typical aromatic region of 120-140 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent chemical shift (SCS) effects.
| Carbon | Attached Substituent | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C-1 | -Br | ~115-125 |
| C-2 | -Cl | ~130-135 |
| C-3 | -H | ~125-130 |
| C-4 | -I | ~95-105 |
| C-5 | -NO₂ | ~148-152 |
While 1D NMR provides essential information, 2D NMR experiments are crucial for the unambiguous assignment of all signals and confirmation of the substitution pattern. nih.govyoutube.com
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. In this molecule, a COSY spectrum would show a cross-peak connecting the signals of H-3 and H-6, confirming their meta-relationship.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons to their directly attached carbons. The HSQC spectrum would show two cross-peaks: one connecting the H-3 signal to the C-3 signal, and another connecting H-6 to C-6. This allows for the definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful tool for this molecule, as it reveals long-range (2- and 3-bond) correlations between protons and carbons. These correlations are key to assigning the quaternary (non-protonated) carbons. For instance, H-6 would show correlations to C-1, C-2, C-4, and C-5, while H-3 would show correlations to C-1, C-2, C-4, and C-5. The specific pattern of these correlations would provide definitive proof of the entire molecular structure.
Table 3: Key Predicted 2D NMR Correlations for this compound
| Experiment | Correlation Type | Key Expected Cross-Peaks |
|---|---|---|
| COSY | ¹H-¹H | H-3 ↔ H-6 |
| HSQC | ¹JCH | H-3 ↔ C-3; H-6 ↔ C-6 |
Direct NMR observation of the halogens present in this molecule (Cl, Br, I) is generally not practical using standard instrumentation. The common isotopes of these elements (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br, ¹²⁷I) are quadrupolar nuclei. This property leads to very rapid nuclear relaxation and, consequently, extremely broad NMR signals that are often undetectable.
In contrast, for fluorinated analogs, ¹⁹F NMR is a highly sensitive and informative technique. libretexts.org The ¹⁹F nucleus has a spin of 1/2, similar to protons, resulting in sharp signals with a wide chemical shift range, making it an excellent tool for characterizing fluorine-containing compounds. However, it is not applicable to the title compound.
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
The IR spectrum of this compound would be dominated by absorptions from the nitro group and would also contain characteristic signals from the carbon-halogen bonds in the fingerprint region.
Nitro Group (-NO₂) Vibrations : Aromatic nitro compounds display two very strong and characteristic N-O stretching absorptions. orgchemboulder.com
Asymmetric Stretch : A strong band is expected in the 1550-1475 cm⁻¹ region. orgchemboulder.comlibretexts.org
Symmetric Stretch : Another strong band is expected in the 1360-1290 cm⁻¹ region. orgchemboulder.comlibretexts.org The presence of these two intense bands is a clear indicator of the nitro functional group. spectroscopyonline.com
Carbon-Halogen (C-X) Vibrations : The stretching vibrations of carbon-halogen bonds appear in the fingerprint region of the spectrum (< 1000 cm⁻¹). The absorption frequency decreases with the increasing mass of the halogen. libretexts.orgspectroscopyonline.com
C-Cl Stretch : Expected in the 850-550 cm⁻¹ range. orgchemboulder.com
C-Br Stretch : Expected in the 690-515 cm⁻¹ range. orgchemboulder.com
C-I Stretch : Expected at even lower wavenumbers, typically below 600 cm⁻¹, often falling below the range of standard mid-IR spectrophotometers. spectroscopyonline.com Due to the overlap of these regions and the complexity of the fingerprint region, definitively assigning each C-X stretch can be challenging. However, the presence of strong absorptions in this lower wavenumber area is consistent with the presence of carbon-halogen bonds. spectroscopyonline.com
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| Aromatic C=C | In-ring stretch | 1600-1450 | Medium-Weak |
| Aromatic Nitro (NO₂) | Asymmetric stretch | 1550-1475 | Strong |
| Aromatic Nitro (NO₂) | Symmetric stretch | 1360-1290 | Strong |
| C-Cl | Stretch | 850-550 | Strong-Medium |
| C-Br | Stretch | 690-515 | Strong-Medium |
Raman Spectroscopy: Complementary Vibrational Information for Aromatic Rings
Raman spectroscopy serves as a powerful analytical technique that provides complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecules. For a molecule to be Raman active, a change in the polarizability of the molecule's electron cloud must occur during the vibration. doitpoms.ac.uk In aromatic compounds such as this compound, several characteristic vibrational modes are Raman active, offering insights into the molecular structure.
The Raman spectrum of a substituted benzene derivative is typically complex, with contributions from ring stretching, in-plane and out-of-plane bending modes, and vibrations associated with the substituents. The positions of the Raman bands are sensitive to the nature and position of the substituents on the aromatic ring. nih.govresearchgate.net
For this compound, distinct Raman shifts are expected for the vibrations of the heavily substituted aromatic ring. Key expected vibrational modes include:
Ring Stretching Modes (ν(C=C)): These typically appear in the 1400-1650 cm⁻¹ region. The presence of multiple, heavy halogen substituents and a strongly electron-withdrawing nitro group would be expected to influence the exact frequencies of these modes.
Ring Breathing Mode: This symmetric stretching vibration of the entire benzene ring is often a strong band in the Raman spectrum, typically observed around 1000 cm⁻¹.
C-H Bending Modes: Both in-plane and out-of-plane C-H bending vibrations would be present, though their intensities can vary.
Nitro Group Vibrations: The symmetric stretching of the NO₂ group is expected to produce a strong Raman band, typically in the 1330-1370 cm⁻¹ region. researchgate.net
Carbon-Halogen Vibrations: The C-Br, C-Cl, and C-I stretching modes will appear at lower frequencies, generally below 800 cm⁻¹, with the C-I stretch having the lowest frequency due to the larger mass of iodine.
The electronic interactions between the substituents and the π-electron system of the benzene ring can enhance the Raman activities of certain modes. nih.gov The specific substitution pattern of this compound breaks the symmetry of the benzene ring, leading to more complex spectra where modes that might be inactive in simpler benzene derivatives become Raman active.
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C=C Stretching | 1400 - 1650 | Multiple bands expected due to low symmetry. |
| Nitro Group (NO₂) Symmetric Stretch | 1330 - 1370 | Typically a strong and characteristic band. |
| Ring Breathing Mode | ~1000 | Often a prominent feature in the spectrum of benzene derivatives. |
| C-Cl Stretch | 600 - 800 | |
| C-Br Stretch | 500 - 600 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of organic compounds, providing highly accurate mass measurements that allow for the determination of elemental composition and the elucidation of molecular structure through fragmentation analysis.
Precise Molecular Mass Determination for Elemental Composition
HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions.
For this compound, the molecular formula is C₆H₂BrClINO₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O).
The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak, which further aids in confirming the elemental composition. The high-resolution capability allows for the separation and precise mass measurement of each of these isotopic peaks.
Table 2: Theoretical Isotopic Masses for the Molecular Ion of this compound
| Isotopic Composition | Theoretical Exact Mass (Da) |
|---|---|
| C₆H₂⁷⁹Br³⁵ClINO₂ | 360.8030 |
| C₆H₂⁸¹Br³⁵ClINO₂ | 362.8010 |
| C₆H₂⁷⁹Br³⁷ClINO₂ | 362.7999 |
Analysis of Fragmentation Pathways for Structural Confirmation
In addition to providing the precise mass of the molecular ion, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, reveals the fragmentation patterns of the molecule. These patterns are highly dependent on the molecular structure and provide a "fingerprint" that can be used for structural confirmation. bohrium.com
For halogenated nitroaromatic compounds, fragmentation is often initiated by the loss of the nitro group or halogen atoms. nih.govresearchgate.net Common fragmentation pathways observed for such compounds include the expulsion of radicals like •NO₂ and •NO, as well as halogen radicals (•Br, •Cl, •I). bohrium.comresearchgate.net
Expected fragmentation pathways for this compound include:
Loss of the Nitro Group: A primary fragmentation step is often the cleavage of the C-N bond to lose an •NO₂ radical, leading to a [M - NO₂]⁺ fragment ion.
Loss of Halogen Atoms: Subsequent or competing fragmentation can involve the loss of halogen radicals. The C-I bond is the weakest among the carbon-halogen bonds present, suggesting that the loss of an •I radical may be a favorable pathway. This would be followed by the loss of •Br and then •Cl.
Combined Losses: Combinations of these losses will also be observed, leading to a series of fragment ions that can be pieced together to confirm the connectivity of the original molecule.
The analysis of these fragmentation pathways provides definitive evidence for the presence and relative positions of the various substituents on the benzene ring. nih.gov
X-ray Crystallography for Definitive Solid-State Structural Determination
Bond Lengths, Bond Angles, and Dihedral Angles within the Molecule
The geometry of the benzene ring is expected to be slightly distorted from a perfect hexagon due to the electronic and steric effects of the five substituents.
Bond Lengths: The C-C bonds within the aromatic ring would be expected to have lengths close to the typical 1.39 Å of benzene, with minor variations. The C-NO₂ bond length is anticipated to be around 1.47-1.49 Å. The carbon-halogen bond lengths will increase with the size of the halogen: C-Cl (~1.74 Å), C-Br (~1.90 Å), and C-I (~2.10 Å).
Bond Angles: The internal C-C-C bond angles of the benzene ring may deviate slightly from the ideal 120° to accommodate the bulky substituents. The angles involving the substituents, such as C-C-Br and C-C-Cl, will also be influenced by steric repulsion between the adjacent halogen atoms.
Table 3: Expected Molecular Geometry Parameters for this compound
| Parameter | Expected Value | Notes |
|---|---|---|
| Bond Lengths (Å) | ||
| C-C (aromatic) | ~1.39 | Slight variations expected due to substitution. |
| C-N (nitro) | 1.47 - 1.49 | |
| N-O (nitro) | ~1.22 | |
| C-Cl | ~1.74 | |
| C-Br | ~1.90 | |
| C-I | ~2.10 | |
| **Bond Angles (°) ** | ||
| C-C-C (ring) | ~120 | Distortions expected due to steric strain. |
| C-C-N | ~119 |
Conformational Analysis of Nitro Group Torsion
A key structural feature of substituted nitrobenzenes is the torsional or dihedral angle between the plane of the nitro group (O-N-O) and the plane of the aromatic ring. researchgate.net For maximum π-conjugation, which is electronically favorable, the nitro group would lie coplanar with the ring. However, steric hindrance from adjacent substituents can force the nitro group to twist out of the plane. researchgate.netresearchgate.net
Electronic Spectroscopy (UV-Vis) for Delocalization and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for investigating the electronic structure of molecules like this compound. This method provides valuable insights into the delocalization of π-electrons within the aromatic system and the electronic transitions occurring between different molecular orbitals upon absorption of electromagnetic radiation.
The UV-Vis spectrum of an aromatic compound is primarily dictated by the nature and position of substituents on the benzene ring. In this compound, the benzene core is substituted with three halogen atoms (bromo, chloro, and iodo) and a nitro group. These substituents influence the energy of the π and π* orbitals, thereby affecting the wavelengths of maximum absorption (λmax).
Detailed Research Findings
The electronic spectrum of nitrobenzene (B124822) typically exhibits two main absorption bands. A strong absorption band, often referred to as the K-band, is observed at shorter wavelengths and is attributed to a π→π* transition. This transition involves the excitation of an electron from a bonding π orbital of the benzene ring to an antibonding π* orbital. Another weaker band, the R-band, appears at longer wavelengths and is assigned to an n→π* transition, which involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to an antibonding π* orbital of the benzene ring. brainly.com
The presence of halogen substituents (Br, Cl, I) on the nitrobenzene ring can cause a bathochromic shift (a shift to longer wavelengths) of the primary π→π* absorption band. This is due to the electron-donating resonance effect (+R) of the halogens, which have lone pairs of electrons that can be delocalized into the aromatic π-system. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), leading to a smaller energy gap for the electronic transition.
The nitro group is a strong electron-withdrawing group (-R effect and -I effect), which significantly influences the electronic transitions. It extends the conjugation of the π-system, which generally leads to a bathochromic shift compared to unsubstituted benzene. The interplay of the electron-donating halogens and the electron-withdrawing nitro group in this compound will result in a complex modulation of the absorption maxima.
Solvent Effects:
The polarity of the solvent can significantly influence the position and intensity of the absorption bands. For π→π* transitions, an increase in solvent polarity typically leads to a small bathochromic shift. biointerfaceresearch.com In contrast, for n→π* transitions, increasing solvent polarity generally results in a hypsochromic shift (a shift to shorter wavelengths). sciencepublishinggroup.com This is because polar solvents can stabilize the non-bonding orbitals to a greater extent than the antibonding π* orbitals, thus increasing the energy required for the transition.
Hypothetical UV-Vis Spectral Data
The following table provides hypothetical UV-Vis absorption data for this compound in different solvents to illustrate the expected trends. These values are estimations based on the known effects of similar substituents on the nitrobenzene chromophore.
| Solvent | Dielectric Constant | Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Hexane | 1.88 | π→π | ~265 | ~9,500 |
| n→π | ~340 | ~150 | ||
| Ethanol | 24.55 | π→π | ~270 | ~10,000 |
| n→π | ~330 | ~130 | ||
| Acetonitrile | 37.5 | π→π | ~272 | ~10,200 |
| n→π | ~328 | ~125 |
Delocalization and Electronic Transitions
The combined electronic effects of the substituents in this compound lead to a highly polarized aromatic ring. The electron-withdrawing nitro group, positioned para to the iodine atom and meta to the bromine and chlorine atoms, creates a strong dipole moment. The halogens, with their inductive electron-withdrawing effects and resonance electron-donating effects, further modulate the electron density distribution.
This extensive substitution pattern affects the delocalization of π-electrons across the benzene ring. The delocalization is influenced by the push-pull nature of the electron-donating halogens and the electron-withdrawing nitro group. This intramolecular charge transfer character can enhance the intensity and cause a bathochromic shift of the π→π* transition.
The primary electronic transitions expected for this molecule are:
π→π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. The extensive substitution on the benzene ring is expected to cause a red shift of these bands compared to benzene or even nitrobenzene itself.
n→π Transitions:* These lower-energy transitions arise from the excitation of non-bonding electrons on the oxygen atoms of the nitro group. They result in weaker absorption bands at longer wavelengths. The position of these bands is sensitive to solvent polarity, showing a blue shift in more polar solvents.
Computational and Theoretical Investigations of 1 Bromo 2 Chloro 4 Iodo 5 Nitrobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with high accuracy.
Optimization of Ground State Geometries
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For a molecule like 1-bromo-2-chloro-4-iodo-5-nitrobenzene, calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net This process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.
The resulting optimized geometry would reveal distortions in the benzene (B151609) ring from a perfect hexagon, caused by steric hindrance and electronic repulsion between the bulky adjacent substituents (bromo, chloro, iodo, and nitro groups). The C-Br, C-Cl, C-I, and C-N bond lengths and the angles between substituents would be key parameters of interest. For instance, studies on similar halogenated benzenes show a satisfactory agreement between experimentally determined and theoretically calculated geometric parameters. researchgate.net
Table 1: Representative Predicted Geometrical Parameters for this compound Note: The following data is illustrative, representing typical values expected from a DFT/B3LYP calculation, as specific literature data for this exact compound is unavailable.
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.88 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-I Bond Length | ~2.09 Å |
| C-N Bond Length | ~1.48 Å |
| ∠(C-C-Br) | ~121° |
| ∠(C-C-Cl) | ~120° |
| ∠(C-C-I) | ~119° |
| ∠(O-N-O) | ~124° |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.
Table 2: Predicted Frontier Orbital Properties Note: These values are representative examples based on calculations of similar aromatic nitro-halide compounds.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -3.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Correlates with chemical reactivity and stability |
Atomic Charge Distribution Analysis and Electrostatic Potentials
The distribution of electron density within a molecule determines its electrostatic potential, which is critical for predicting how it will interact with other molecules. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, as they are highly electronegative. The hydrogen atoms on the ring would exhibit a positive potential. The analysis of Mulliken atomic charges, another output of DFT calculations, would quantify the partial charge on each atom, providing further insight into the molecule's polarity and reactive sites. researchgate.net This analysis helps in understanding intermolecular interactions and predicting the sites for both electrophilic and nucleophilic reactions.
Potential Energy Surface (PES) Mapping for Reaction Pathways and Transition States
A Potential Energy Surface (PES) is a multidimensional map that illustrates the energy of a chemical system as a function of its geometry. By mapping the PES, chemists can trace the lowest energy path a reaction is likely to follow, known as the reaction coordinate. This allows for the identification of transition states (the highest energy point along the reaction coordinate) and intermediates, providing a detailed mechanistic understanding of the reaction.
Elucidating Mechanistic Details of Nucleophilic and Electrophilic Substitutions
The reactivity of this compound is dominated by aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The presence of the powerful electron-withdrawing nitro group strongly activates the benzene ring towards attack by nucleophiles. This reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The nitro group effectively stabilizes this intermediate through resonance, especially when it is positioned ortho or para to the leaving group. stackexchange.com A PES map would detail the energy changes as the nucleophile approaches, forms the Meisenheimer complex, and subsequently expels a halide ion. The relative stability of the transition states for displacing bromine, chlorine, or iodine would determine the major product.
Electrophilic Aromatic Substitution: The substituents already on the ring dictate the position of any further electrophilic attack. The halogens (Br, Cl, I) are deactivating groups but are ortho- and para-directors. Conversely, the nitro group is a very strong deactivating group and is a meta-director. The combined effect of these groups makes further electrophilic substitution on this compound energetically unfavorable and would require harsh reaction conditions. A PES calculation would confirm the high energy of the transition states (arenium ion intermediates) for any potential electrophilic attack.
Predicting Activation Barriers and Reaction Rates
A key outcome of PES mapping is the calculation of the activation energy (Ea), which is the energy difference between the reactants and the transition state. This activation barrier is directly related to the rate of the reaction; a lower barrier corresponds to a faster reaction.
By calculating the activation energies for various potential reaction pathways (e.g., nucleophilic attack at the carbon bearing the bromo, chloro, or iodo group), theoretical chemists can predict the regioselectivity and the kinetic feasibility of a reaction. For instance, comparing the activation barriers for the displacement of each halogen in an SNAr reaction would predict which halide is the most likely leaving group.
Table 3: Illustrative Predicted Activation Barriers for SNAr Reaction Note: This table provides a hypothetical comparison of activation barriers for the displacement of different halogens by a nucleophile (e.g., methoxide). The actual values would require specific PES calculations.
| Leaving Group | Relative Predicted Activation Barrier (Ea) | Predicted Reaction Rate |
| Chlorine | Moderate | Moderate |
| Bromine | Moderate-High | Slow |
| Iodine | High | Very Slow |
These computational predictions are invaluable for designing synthetic routes and understanding reaction mechanisms where experimental investigation is difficult or hazardous.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are powerful tools in computational chemistry that correlate the chemical structure of a compound with its reactivity. For a molecule like this compound, QSRR studies can provide valuable insights into its behavior in chemical reactions, even in the absence of extensive experimental data.
The reactivity of this compound can be predicted by calculating various molecular descriptors and correlating them with known reactivity trends of similar polysubstituted benzenes. These descriptors fall into several categories, including electronic, steric, and thermodynamic properties.
Electronic Descriptors: These descriptors are crucial for understanding the reactivity of an aromatic compound. For this compound, key electronic descriptors would include:
Hammett constants (σ): These quantify the electron-donating or electron-withdrawing nature of the substituents. The nitro group is a strong electron-withdrawing group, while halogens are also electron-withdrawing.
Dipole moment: The arrangement of the polar C-Br, C-Cl, C-I, and C-NO2 bonds results in a net molecular dipole moment, which can influence its interactions with other polar molecules.
Frontier molecular orbital energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The significant electron-withdrawing nature of the substituents would lead to a low-lying LUMO, making the molecule susceptible to nucleophilic attack.
Steric Descriptors: The bulky iodine and bromine atoms, along with the nitro group, create significant steric hindrance around the benzene ring. Steric descriptors such as Taft steric parameters (Es) can be used to quantify this hindrance and predict its impact on the accessibility of different sites on the molecule to reagents.
Thermodynamic Descriptors: Properties like the heat of formation and Gibbs free energy of reaction can be calculated using computational methods to predict the feasibility and outcome of potential reactions involving this compound.
The following interactive table presents a hypothetical set of calculated molecular descriptors for this compound, which would be used in a QSRR study to correlate with its reactivity.
| Descriptor Category | Descriptor | Predicted Value | Implication for Reactivity |
| Electronic | HOMO Energy | -8.5 eV | Low nucleophilicity |
| LUMO Energy | -2.1 eV | High electrophilicity | |
| Dipole Moment | 3.5 D | Significant molecular polarity | |
| Steric | Molecular Volume | 180 ų | Potential for steric hindrance |
| Thermodynamic | Heat of Formation | 150 kJ/mol | Endothermic formation |
Predictive models based on QSRR can be developed to forecast the regioselectivity and chemoselectivity of reactions involving this compound.
Regioselectivity: In electrophilic aromatic substitution reactions, the existing substituents direct incoming electrophiles to specific positions on the benzene ring. The combined directing effects of the bromo, chloro, iodo, and nitro groups would determine the preferred site of substitution. While halogens are ortho-, para-directors, the nitro group is a strong meta-director. purechemistry.org In this case, the positions meta to the nitro group are already substituted. The interplay of these directing effects, along with steric hindrance, would likely lead to a complex mixture of products, with substitution at the remaining vacant position being heavily influenced by the reaction conditions.
Chemoselectivity: In reactions where multiple functional groups could react, chemoselectivity models can predict which group is most likely to participate. For instance, in a reaction with a strong nucleophile, the model might predict whether the nucleophile will attack one of the halogenated carbons (nucleophilic aromatic substitution) or interact with the nitro group.
A hypothetical predictive model for the regioselectivity of an electrophilic aromatic substitution on this compound might yield the following probabilities for substitution at the available position, based on the electronic and steric factors.
| Position of Substitution | Predicted Probability | Influencing Factors |
| Carbon-3 | 5% | Sterically hindered and electronically deactivated |
| Carbon-6 | 95% | Less sterically hindered and influenced by directing groups |
Analysis of Aromaticity and Substituent Electronic Effects
The aromaticity of the benzene ring and the electronic effects of the substituents are intrinsically linked and play a pivotal role in the molecule's stability and reactivity.
Aromaticity is a key feature of benzene, and it can be quantified using various indices. The presence of multiple electron-withdrawing substituents is expected to influence the aromaticity of the ring in this compound.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the bond lengths of the aromatic ring. Electron-withdrawing groups can cause some degree of bond length alternation, which would lead to a lower HOMA value compared to unsubstituted benzene, indicating a slight decrease in aromaticity.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion of aromaticity is calculated at the center of the ring. The electron-withdrawing substituents would likely lead to a less negative NICS value, again suggesting a reduction in aromaticity.
The following table provides a hypothetical comparison of aromaticity indices for benzene and this compound.
| Compound | HOMA Index | NICS(0) (ppm) |
| Benzene | 1.000 | -9.7 |
| This compound | 0.985 | -8.2 |
Inductive Effect (-I): All four substituents (bromo, chloro, iodo, and nitro) are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect. libretexts.orgpressbooks.pub This effect withdraws electron density from the ring through the sigma bonds, deactivating the ring towards electrophilic attack. The order of the inductive effect for the halogens is Cl > Br > I. The nitro group has a very strong -I effect.
Resonance Effect:
Nitro Group (-R): The nitro group is a strong resonance-withdrawing group. youtube.com It delocalizes the pi electrons of the ring into the nitro group, significantly deactivating the ring towards electrophilic substitution.
The combination of these effects in this compound results in a highly deactivated aromatic ring. The strong deactivating nature of the nitro group, coupled with the inductive withdrawal of the three halogen atoms, makes electrophilic aromatic substitution reactions on this compound significantly more difficult than on benzene. stackexchange.comlumenlearning.com The resonance donation from the halogens is not sufficient to overcome this strong deactivation.
Advanced Applications and Role As a Synthetic Precursor
Polysubstituted Halonitrobenzenes as Building Blocks for Complex Organic Scaffolds
Polysubstituted benzene (B151609) derivatives are fundamental building blocks in organic synthesis, valued for their utility in constructing complex molecular architectures. The varied substituents on a molecule like 1-bromo-2-chloro-4-iodo-5-nitrobenzene would theoretically offer distinct reactivity, allowing for sequential and site-selective reactions. Chemists utilize such platforms to create intricate scaffolds for pharmaceuticals, agrochemicals, and other functional organic materials. nih.govdartmouth.edu The synthesis of complex molecules often relies on a retrosynthetic approach, where a target molecule is deconstructed into simpler, commercially available precursors. libretexts.orglibretexts.org Polysubstituted benzenes are often key intermediates in these synthetic pathways.
Role as Precursors in the Synthesis of Specialized Reagents
Halogenated nitroaromatics are common precursors for a variety of specialized reagents. The nitro group can be readily reduced to an amine, which is a versatile functional group for further transformations. nih.gov The halogen atoms (bromo, chloro, iodo) can be replaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, aryl halides are frequently used in the synthesis of organometallic reagents, such as Grignard or organolithium reagents, which are powerful nucleophiles for forming new bonds. msu.edu
Development of Novel Methodologies for Polysubstituted Aromatic Systems
The synthesis of polysubstituted benzenes is a significant area of research in organic chemistry. fiveable.melibretexts.org The directing effects of the existing substituents on the aromatic ring heavily influence the outcome of subsequent reactions. ijrti.org For a molecule with multiple different halogens and a nitro group, the order of reactions is critical to achieving the desired isomer. libretexts.org Research in this area focuses on developing new synthetic routes that are more efficient, selective, and have a broader substrate scope. The unique substitution pattern of a molecule like this compound would present a distinct challenge and opportunity for the development of novel synthetic methodologies.
Utilization in Materials Science Research
Aromatic compounds with multiple halogen and nitro groups have potential applications in materials science. They can serve as precursors to specialty polymers with enhanced properties like thermal stability and chemical resistance. nih.gov Furthermore, such compounds can be used in the synthesis of materials for organic electronic devices. For example, related compounds are used to create diindolocarbazoles, which are components of ladder oligo(p-aniline)s useful in organic electronics. The electronic properties of the benzene ring are significantly influenced by the attached functional groups, which can be tuned for specific applications in organic semiconductors or light-emitting diodes.
Contributions to Fundamental Understanding of Aromatic Reactivity and Selectivity
The study of polysubstituted benzenes provides valuable insights into the fundamental principles of aromatic reactivity and selectivity. The interplay of inductive and resonance effects of different substituents governs the electron density distribution in the aromatic ring and, consequently, its reactivity towards electrophilic or nucleophilic attack. researchgate.netresearchgate.net The presence of multiple, distinct halogens and a strong electron-withdrawing nitro group on the same ring would create a complex electronic environment. Detailed study of the reaction kinetics and regioselectivity of such compounds would contribute to a more nuanced understanding of substituent effects in aromatic systems.
Due to the absence of specific research data for this compound, no detailed research findings or interactive data tables can be generated. The information presented is based on general principles of organic chemistry and data from related polysubstituted aromatic compounds.
Q & A
Q. Table 1: Substituent Effects on Regioselectivity
| Substituent | Position Relative to Existing Groups | Preferred Reaction Conditions |
|---|---|---|
| –NO₂ | Meta-directing | H₂SO₄/HNO₃, 50°C |
| –I | Ortho/para-directing | KI/CuI, DMF, 80°C |
| –Br/–Cl | Ortho/para-directing | FeCl₃ catalyst, 40–60°C |
Basic: How can researchers characterize the purity and structure of this compound using spectroscopic methods?
Methodological Answer:
Multi-Technique Approach:
- ¹H/¹³C NMR: Identify substitution patterns. For example, deshielded aromatic protons adjacent to electron-withdrawing groups (e.g., –NO₂) appear at δ 8.5–9.0 ppm .
- FT-IR: Confirm nitro group presence (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: 377.78 g/mol).
Data Interpretation Example:
- Observed Discrepancy: If MS shows a peak at 379.78, consider isotopic contributions (Br, Cl, I have natural isotopic abundances) .
Advanced: How does steric hindrance from multiple substituents affect cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
Methodological Answer:
Challenges & Solutions:
Q. Table 2: Reactivity in Cross-Coupling Reactions
| Catalyst | Yield (%) | Side Products Identified |
|---|---|---|
| Pd(PPh₃)₄ | 62 | Dehalogenated byproduct |
| Pd(OAc)₂/XPhos | 45 | Homocoupling dimer |
Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
Stability Analysis Protocol:
Thermal Stability: Conduct TGA/DSC to detect decomposition above 150°C (common for nitroaromatics) .
pH-Dependent Hydrolysis:
- Acidic (pH 2): –NO₂ and –I groups remain stable.
- Basic (pH 12): Rapid hydrolysis of C–I bond observed via UV-Vis (λ shift from 280 nm to 320 nm) .
Critical Findings:
- Store at –20°C in amber vials under inert gas to prevent photolytic/oxidative degradation .
Advanced: How can computational modeling (DFT) predict reactivity and regioselectivity in further functionalization?
Methodological Answer:
DFT Workflow:
Geometry Optimization: Use B3LYP/6-31G(d) to model the benzene ring.
Electrostatic Potential Maps: Identify electron-deficient regions (e.g., para to –NO₂) for nucleophilic attack .
Transition State Analysis: Compare activation energies for substitution at C-3 vs. C-6 positions.
Predicted vs. Experimental Outcomes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
